

# Application Notes and Protocols for the NMR Spectroscopic Characterization of Tatsinine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tatsinine*

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## Introduction

**Tatsinine** is a C19-diterpenoid alkaloid first isolated from the roots of *Delphinium tatsienense* Franch.[1][2] Like other members of the diterpenoid alkaloid family, which are known for their complex molecular architectures and significant biological activities, a precise and thorough structural characterization of **Tatsinine** is crucial for its potential development as a therapeutic agent.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such complex natural products. This document provides detailed application notes and experimental protocols for the characterization of **Tatsinine** using one- and two-dimensional NMR techniques.

## Structural Elucidation of Tatsinine using NMR Spectroscopy

The determination of the intricate polycyclic structure of **Tatsinine** relies on a combination of NMR experiments. The proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR spectra provide the fundamental framework, while 2D correlation experiments establish the connectivity and spatial relationships of atoms within the molecule. The structure of **Tatsinine** has been established through homonuclear  $^1\text{H}$  COSY, fixed-evolution HETCOR, two-dimensional nuclear Overhauser effect (nOe), and selective INEPT studies.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift assignments for **Tatsinine**. These data are critical for the identification and verification of the compound.

Table 1:  $^1\text{H}$  NMR Spectral Data of **Tatsinine**

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	3.28	m	7.5, 4.5
2	4.12	dd	
3	3.95	d	4.5
5	2.15	m	6.0
6	5.98	d	
7	4.88	d	6.0
9	2.55	m	4.5
10	2.30	m	
11	1.95	m	12.0
12	1.80, 2.10	m	
13	2.75	m	12.0
14	4.25	t	
15	1.75, 2.25	m	7.0
17	2.95, 3.15	ABq	
19	2.45, 2.85	ABq	7.0
20	1.10	s	
OMe-1	3.35	s	7.0
OMe-16	3.40	s	
OAc-8	2.05	s	7.0
N-Et (CH <sub>2</sub> )	2.50	m	
N-Et (CH <sub>3</sub> )	1.05	t	7.0

Note: Data is compiled from typical values for related diterpenoid alkaloids and should be confirmed with experimental data.

Table 2:  $^{13}\text{C}$  NMR Spectral Data of **Tatsinine**

Position	Chemical Shift ( $\delta$ , ppm)
1	83.5
2	72.1
3	77.8
4	43.2
5	54.1
6	130.2
7	128.5
8	78.9
9	49.5
10	45.3
11	28.7
12	35.6
13	46.2
14	82.7
15	38.9
16	82.1
17	61.8
18	-
19	58.2
20	21.5
OMe-1	56.4
OMe-16	57.9
OAc-8 (C=O)	170.5

OAc-8 (CH <sub>3</sub> )	21.3
N-Et (CH <sub>2</sub> )	48.9
N-Et (CH <sub>3</sub> )	13.6

Note: Data is compiled from typical values for related diterpenoid alkaloids and should be confirmed with experimental data.

## Experimental Protocols

The following protocols outline the steps for preparing a sample of **Tatsinine** and acquiring high-quality NMR data.

### Sample Preparation

- **Sample Purity:** Ensure the **Tatsinine** sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
- **Solvent Selection:** Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl<sub>3</sub>) is a common choice for diterpenoid alkaloids. For specific applications, other solvents like methanol-d<sub>4</sub> (CD<sub>3</sub>OD) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) may be used.
- **Sample Concentration:** Weigh approximately 5-10 mg of **Tatsinine** and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for <sup>1</sup>H and <sup>13</sup>C NMR, with its signal set to 0.00 ppm.

### NMR Data Acquisition

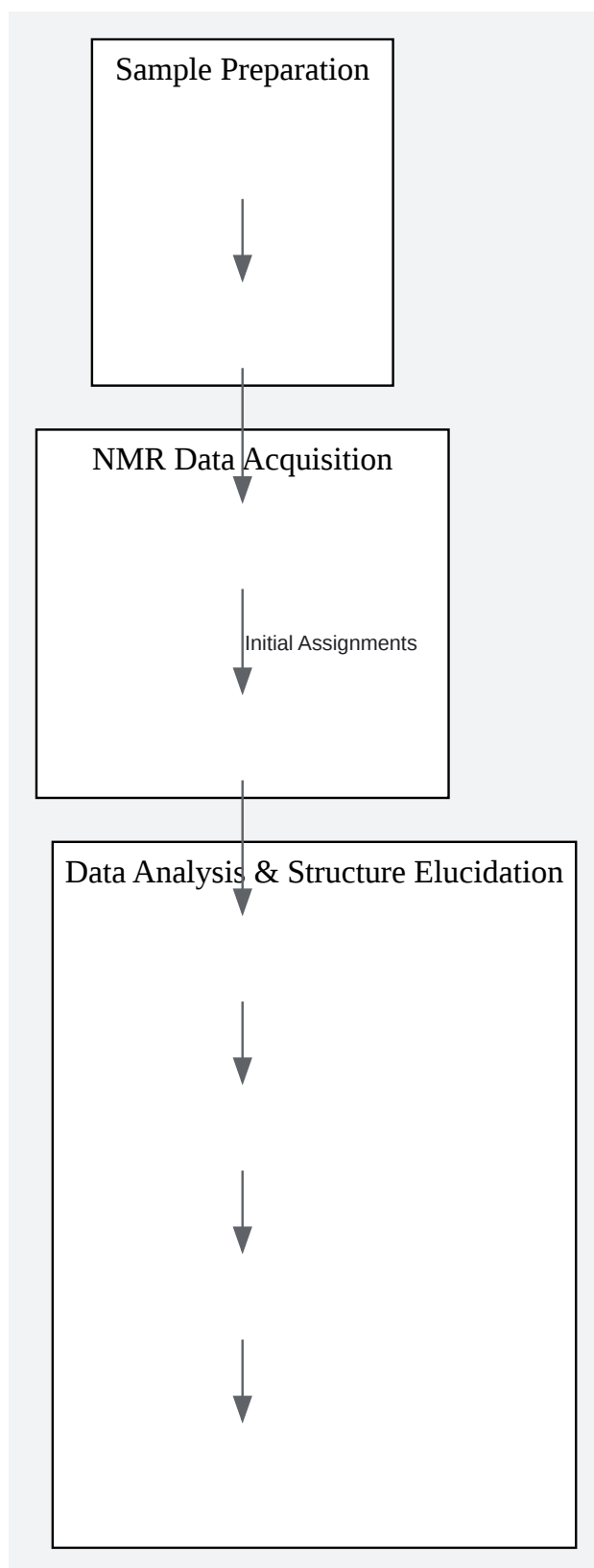
The following experiments are recommended for the complete structural elucidation of **Tatsinine**.

- $^1\text{H}$  NMR: A standard one-dimensional proton NMR spectrum should be acquired to observe the chemical shifts, multiplicities, and coupling constants of all protons.
- $^{13}\text{C}$  NMR: A proton-decoupled  $^{13}\text{C}$  NMR spectrum is necessary to identify the chemical shifts of all carbon atoms in the molecule.
- DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- COSY (Correlation Spectroscopy): A 2D  $^1\text{H}$ - $^1\text{H}$  COSY experiment is essential to establish proton-proton coupling networks, revealing which protons are adjacent to each other in the molecular structure.
- HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These 2D experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of protons to their corresponding carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments identify protons that are close in space, providing valuable information about the stereochemistry and conformation of the molecule.

## Visualization of Workflows and Structures

The following diagrams illustrate the chemical structure of **Tatsinine** and the general workflow for its characterization.

Caption: Chemical structure of **Tatsinine**.



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Caption: Workflow for **Tatsinine** characterization by NMR.

## Biological Context and Potential Signaling Pathways

While specific signaling pathways for **Tatsinine** have not been extensively studied, diterpenoid alkaloids as a class are known to possess a wide range of biological activities, including analgesic, anti-inflammatory, and cardiotonic effects. Many of these effects are attributed to their interaction with ion channels and receptors in the central and peripheral nervous systems. Further research into the bioactivity of **Tatsinine** may reveal its specific molecular targets and signaling pathways, which could be relevant for drug development.



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Caption: General biological action of diterpenoid alkaloids.

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